3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile
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Overview
Description
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile is an organic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.321 g/mol. This compound features a unique structure that includes a cyclobutylaziridine moiety and a methoxybenzonitrile group, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile typically involves multiple stepsThe methoxybenzonitrile moiety is then attached through a series of reactions involving nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclobutylaziridine moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Cyclopropylaziridin-2-yl)methoxy]-5-methoxybenzonitrile
- 3-[(1-Cyclopentylaziridin-2-yl)methoxy]-5-methoxybenzonitrile
- 3-[(1-Cyclohexylaziridin-2-yl)methoxy]-5-methoxybenzonitrile
Uniqueness
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile is unique due to its specific combination of a cyclobutylaziridine moiety and a methoxybenzonitrile group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[(1-cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-5-11(8-16)6-15(7-14)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOBIIHWZAXOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)OCC2CN2C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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